molecular formula C23H22N4O3 B2534978 N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 932524-61-3

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2534978
CAS No.: 932524-61-3
M. Wt: 402.454
InChI Key: ZSUIKWJUAYJXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a sophisticated chemical compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a pyrazolo[1,5-a]pyrazin-4-one core, a structure of high interest in medicinal chemistry due to its potential for diverse biological interactions. The specific substitution pattern, featuring both 2,6-dimethylphenyl and 4-methoxyphenyl groups, positions this acetamide derivative as a valuable intermediate or lead compound in the development of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) within this heterocyclic scaffold, particularly for targeting neurological and cognitive functions. Structurally related compounds featuring the N-(2,6-dimethylphenyl)acetamide moiety and pyrazolo-fused heterocycles have been investigated for their ability to enhance cognitive processes, including learning and memory retention in preclinical models . The presence of the 4-methoxyphenyl group is a common pharmacophore in drug discovery, often contributing to the compound's metabolic stability and binding affinity. The primary research applications for this compound include serving as a key synthetic intermediate in the preparation of more complex active pharmaceutical ingredients (APIs) , as a candidate for high-throughput screening in phenotypic assays, and as a tool compound for investigating novel mechanisms of action in the central nervous system. Its complex structure makes it an ideal substrate for method development in analytical chemistry and process optimization. This product is intended for use by qualified researchers in controlled laboratory settings to further the understanding of biochemical pathways and contribute to the discovery of new medicines.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-5-4-6-16(2)22(15)24-21(28)14-26-11-12-27-20(23(26)29)13-19(25-27)17-7-9-18(30-3)10-8-17/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUIKWJUAYJXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 2,6-dimethylphenyl group: This step involves the use of electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 2,6-dimethylphenyl halides in the presence of a suitable catalyst.

    Attachment of the 4-methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 4-methoxyphenyl halides under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products Source
Reflux in 6M HCl (4 hours)Aqueous HCl2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid
Stirring with NaOH (1M, 60°C)NaOHSodium salt of the carboxylic acid

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Pyrazolo[1,5-a]pyrazine Core

Electrophilic carbons in the pyrazine ring are susceptible to nucleophilic substitution, particularly at the C-4 position adjacent to the oxo group.

Reaction Type Reagents Substitution Site Products Source
AlkylationNaH, alkyl halides (R-X)C-44-Alkyl derivatives
ArylationCuI, arylboronic acidsC-44-Aryl-substituted analogs

Key Observations :

  • Reactions require anhydrous conditions and catalysts (e.g., CuI for Suzuki-Miyaura couplings) .

  • Steric hindrance from the 2,6-dimethylphenyl group limits substitution at adjacent positions.

Oxidation and Reduction Reactions

The pyrazine ring and methoxyphenyl group participate in redox reactions.

Oxidation of the Pyrazine Ring

Oxidizing Agent Conditions Product Source
KMnO₄H₂SO₄, 80°CPyrazine N-oxide derivatives
m-CPBACH₂Cl₂, RTEpoxidation of unsaturated bonds (if present)

Reduction of the Acetamide Group

Reducing Agent Conditions Product Source
LiAlH₄THF, refluxN-(2,6-dimethylphenyl)-2-aminoethyl derivative
H₂, Pd/CEthanol, 50 psiSaturated pyrazoline analogs

Demethylation of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation under strong acidic or Lewis acid conditions.

Reagents Conditions Product Source
BBr₃CH₂Cl₂, −78°C to RT4-Hydroxyphenyl derivative
HI (57% aq.)Reflux, 12 hours4-Hydroxyphenyl derivative

Applications :

  • Demethylation enhances hydrogen-bonding capacity, useful for biological targeting .

Cycloaddition and Ring-Opening Reactions

The pyrazolo[1,5-a]pyrazine system participates in cycloadditions due to its conjugated π-system.

Reaction Type Conditions Products Source
Diels-AlderMaleic anhydride, 110°CFused bicyclic adducts
Photochemical [2+2]UV light, acetoneCyclobutane derivatives

Limitations :

  • Steric bulk from substituents reduces reaction efficiency .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments influences its pharmacokinetic profile.

Condition pH Temperature Degradation Products Source
Phosphate buffer7.437°CHydrolyzed acetamide, pyrazine fragments
Simulated gastric fluid1.237°CDemethylated derivatives

Key Finding :

  • The compound exhibits moderate stability at physiological pH but degrades rapidly under strongly acidic conditions.

Photochemical Reactivity

Exposure to UV light induces structural changes, particularly in the pyrazine ring.

Wavelength Solvent Products Mechanism Source
254 nmMethanolRing-contracted imidazole analogsPhotoinduced electron transfer
365 nmAcetonitrileIsomeric pyrazolo derivatives-sigmatropic shifts

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage diversification.

Coupling Type Catalyst Substrates Products Source
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃AminesN-Arylacetamide analogs

Optimization Notes :

  • Electron-rich arylboronic acids exhibit higher coupling yields .

Scientific Research Applications

Structure and Composition

The molecular formula of N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is C23H22N2O3C_{23}H_{22}N_2O_3 with a molecular weight of approximately 406.5 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the ACS Omega journal highlighted the synthesis of related compounds and their evaluation against various cancer cell lines, demonstrating promising growth inhibition rates .

Case Study: Anticancer Efficacy

  • Compound Tested : this compound
  • Cell Lines : SNB-19 (86.61% inhibition), OVCAR-8 (85.26% inhibition)
  • Method : MTT assay for cell viability
  • Results : High percent growth inhibition against tested cancer cell lines.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes .

Case Study: In Silico Docking Study

  • Target Enzyme : 5-lipoxygenase
  • Method : Molecular docking simulations
  • Findings : Strong binding affinity indicating potential as an anti-inflammatory agent.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound's derivatives have shown antimicrobial activity against various bacterial strains. A study demonstrated that synthesized derivatives exhibited significant efficacy against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

  • Pathogens Tested : S. aureus, E. coli
  • Method : Disc diffusion method
  • Results : Several derivatives exhibited zone of inhibition greater than standard antibiotics.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Implications:

Fluorine in enhances electronegativity, possibly improving binding affinity to target proteins .

Polarity and Solubility :

  • The 4-methoxy group in the target compound increases polarity (polar surface area = 58.66 Ų) compared to ethoxy () or methyl () substituents, which may affect aqueous solubility .

N-(3-Ethylphenyl) analogs () show similar logP values but may differ in metabolic pathways due to ethyl group oxidation .

Herbicidal Potential

The pyrazolo[1,5-a]pyrazine core is structurally analogous to triazolo[1,5-a]pyrimidines (e.g., flumetsulam), a class of acetolactate synthase (ALS) inhibitors used in pre-emergence herbicides . The 2,6-dimethylphenyl group in the target compound may mimic the steric effects of 2,6-difluorophenyl in flumetsulam, enhancing soil persistence .

Antimicrobial Activity

N-(2,6-Dimethylphenyl)acetamide derivatives () exhibit notable bioactivity against pathogens. For example, compounds with N-(2,6-dimethylphenyl) groups showed improved inhibition of fungal strains compared to N-(4-methoxyphenyl) analogs, likely due to increased lipophilicity .

Physicochemical Properties

  • logP and logD : The target compound’s logP (3.31) is comparable to its analogs, suggesting moderate membrane permeability.
  • Hydrogen Bonding: The pyrazinone oxygen and acetamide NH provide hydrogen-bonding sites, critical for target engagement .

Biological Activity

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H25N3O3S2
  • Molecular Weight : 527.6571 g/mol
  • CAS Number : 315684-17-4

Biological Activity Overview

The compound exhibits a range of biological activities, including anticonvulsant and potential antiviral effects. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in neurological and infectious diseases.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate significant anticonvulsant properties. For example:

  • A study highlighted that N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited anticonvulsant activity in animal models by increasing GABA levels and inhibiting GABA transaminase activity .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored:

  • Recent studies have shown that pyrazolo derivatives exhibit antiviral activity against various viruses such as HIV and influenza. The structural similarities suggest that this compound could exhibit similar effects .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • GABAergic Modulation : The compound may enhance GABAergic neurotransmission, which is crucial for its anticonvulsant effects.
  • Inhibition of Viral Replication : Its structural components may allow it to interfere with viral entry or replication processes in host cells.

Case Study 1: Anticonvulsant Evaluation

In a controlled study using animal models, the compound was administered via intraperitoneal and oral routes. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential utility in treating epilepsy.

Case Study 2: Antiviral Screening

A series of in vitro assays evaluated the antiviral efficacy of similar pyrazolo compounds against HIV and influenza viruses. The findings suggested that modifications in the chemical structure could enhance activity against these pathogens.

Data Summary Table

Activity Target Effect Reference
AnticonvulsantGABA receptorsIncreased GABA levels
AntiviralHIV/InfluenzaInhibition of viral replication

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, and how can reaction yields be improved?

  • Methodology :

  • Use α-chloroacetamides or substituted pyrazolo-pyrimidinones as intermediates, reacting with arylpiperazines or aryl-substituted amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yields. For example, a 72% yield was achieved for a structurally related pyrazolo-pyrazine derivative under similar conditions .
  • Optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) to maximize yield and minimize byproducts .

Q. How is the structural conformation of this compound validated, and what analytical techniques are most reliable?

  • Methodology :

  • 1H/13C NMR : Assign peaks for key groups (e.g., NH amid at δ 13.30 ppm, aromatic protons at δ 7.42–7.58 ppm) to confirm regiochemistry .
  • X-ray crystallography : Resolve tautomeric equilibria (e.g., amine:imine ratios of 50:50 observed in related pyrazolo-pyrazines) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., C22H21N3O3 for derivatives) .

Advanced Research Questions

Q. How do tautomerism and isomerism impact the compound's reactivity and biological activity?

  • Methodology :

  • Compare NMR data with computational models (e.g., DFT calculations) to identify dominant tautomeric forms (e.g., 4-oxo vs. 4-hydroxy) .
  • Use kinetic studies to assess interconversion rates under varying pH and solvent conditions .
  • Correlate tautomeric states with bioactivity (e.g., altered binding affinity in enzyme assays due to imine vs. amine forms) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Adjust assay conditions (e.g., buffer pH, redox environment) to mimic physiological states, as the 4-oxo group may exhibit redox sensitivity .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy to ethoxy groups) .

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodology :

  • Molecular docking : Use PyMOL or AutoDock to simulate binding to kinases or GPCRs, focusing on the pyrazolo-pyrazine core and acetamide linker .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., hydrogen bonds with the 4-oxo group) .
  • QSAR models : Train models on analogs with known IC50 values to predict potency .

Methodological Challenges and Solutions

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

  • Solution :

  • Use orthogonal methods: Combine HPLC (C18 column, 0.1% TFA/ACN) with TLC (silica, UV visualization) .
  • Re-crystallize from ethanol/water to remove hygroscopic impurities affecting elemental analysis .

Q. What causes variability in regioselectivity during electrophilic substitution reactions on the pyrazolo-pyrazine core?

  • Solution :

  • Control electronic effects by introducing electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl moiety to direct substitution .
  • Use Lewis acids (e.g., AlCl3) to stabilize transition states in Friedel-Crafts-like reactions .

Future Research Directions

  • Develop bifunctional derivatives by introducing sulfone or phosphonate groups to enhance solubility and target selectivity .
  • Investigate metabolic stability using liver microsome assays to identify vulnerable sites (e.g., methoxy demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.